molecular formula C12H10BrNO4 B13451546 2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid

2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid

Cat. No.: B13451546
M. Wt: 312.12 g/mol
InChI Key: LEVRPJYHOZMTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid typically involves several steps. One common method starts with the bromination of an indole derivative, followed by esterification and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of bromine in glacial acetic acid for bromination, and methanol with a suitable acid catalyst for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and catalysts is common to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is unique due to its specific indole structure with a bromine and methoxycarbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

2-(6-bromo-4-methoxycarbonylindol-1-yl)acetic acid

InChI

InChI=1S/C12H10BrNO4/c1-18-12(17)9-4-7(13)5-10-8(9)2-3-14(10)6-11(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

LEVRPJYHOZMTEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC(=O)O

Origin of Product

United States

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